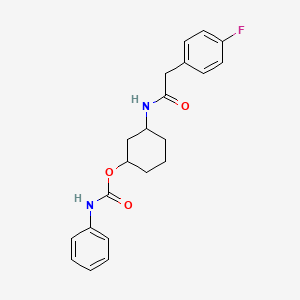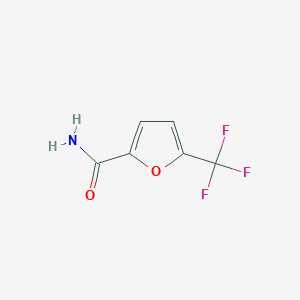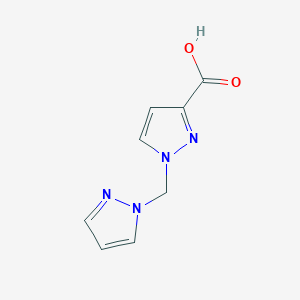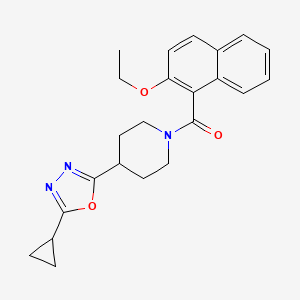
3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate is a useful research compound. Its molecular formula is C21H23FN2O3 and its molecular weight is 370.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical and Environmental Applications
Environmental Protection and Pollutant Removal Research in environmental science has explored the adsorptive elimination of various compounds from water, focusing on mechanisms such as π-π interactions, hydrogen bonds, and electrostatic interactions for pollutant uptake. These studies often investigate the efficiency of different adsorbents in removing pharmaceutical effluents from water bodies, highlighting the potential application of chemical compounds in environmental protection and pollution control (Igwegbe et al., 2021).
Toxicity and Environmental Impact of Fluorophores In molecular imaging, fluorophores are extensively used for in vivo diagnosis, including cancer detection. Despite their utility, fluorophores, especially those incorporating fluorine atoms, can exhibit toxicity. Reviews on the toxicity of widely used fluorophores provide a foundation for understanding the environmental and health-related implications of chemical compounds used in imaging and diagnostic processes (Alford et al., 2009).
Pharmaceutical and Medicinal Chemistry
Drug Metabolism and Pharmacology The metabolism of pharmaceutical compounds is a critical area of research, with studies detailing the metabolic pathways, including glucuronidation, sulfation, and oxidation. Such research not only aids in understanding the pharmacological effects of drugs but also their potential toxicities and the genetic differences that affect individual responses to medications (Zhao & Pickering, 2011).
Advanced Oxidation Processes for Degradation Advanced oxidation processes (AOPs) are studied for their efficacy in degrading persistent organic pollutants in water. These processes, which may involve various catalysts and reactive species, are relevant for removing pharmaceuticals and related compounds from the environment, offering insights into the degradation pathways and the formation of potentially toxic by-products (Qutob et al., 2022).
Properties
IUPAC Name |
[3-[[2-(4-fluorophenyl)acetyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c22-16-11-9-15(10-12-16)13-20(25)23-18-7-4-8-19(14-18)27-21(26)24-17-5-2-1-3-6-17/h1-3,5-6,9-12,18-19H,4,7-8,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVRMQVWKIVOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2481181.png)



![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2481185.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2481187.png)


![3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2481194.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2481195.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)
